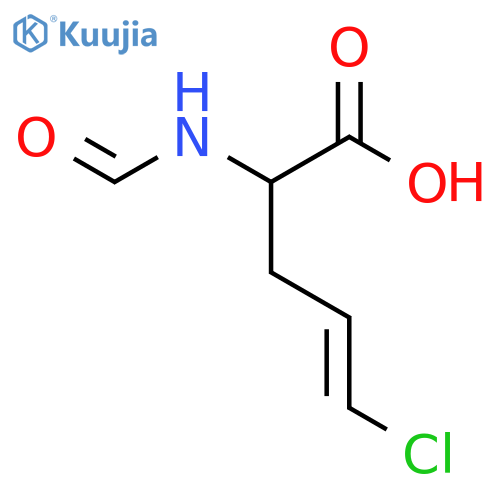

Cas no 1704433-45-3 (5-Chloro-2-formamidopent-4-enoic acid)

1704433-45-3 structure

商品名:5-Chloro-2-formamidopent-4-enoic acid

5-Chloro-2-formamidopent-4-enoic acid 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-2-formamidopent-4-enoicacid

- 5-Chloro-2-formamidopent-4-enoic acid

- EN300-1300198

- 1704433-45-3

-

- インチ: 1S/C6H8ClNO3/c7-3-1-2-5(6(10)11)8-4-9/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+

- InChIKey: ZXEUEYTWXQAXRC-HNQUOIGGSA-N

- ほほえんだ: Cl/C=C/CC(C(=O)O)NC=O

計算された属性

- せいみつぶんしりょう: 177.0192708g/mol

- どういたいしつりょう: 177.0192708g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 66.4Ų

5-Chloro-2-formamidopent-4-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1300198-1.0g |

5-chloro-2-formamidopent-4-enoic acid |

1704433-45-3 | 1g |

$0.0 | 2023-06-06 |

5-Chloro-2-formamidopent-4-enoic acid 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

1704433-45-3 (5-Chloro-2-formamidopent-4-enoic acid) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量